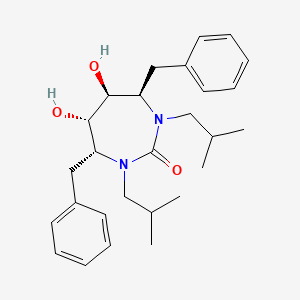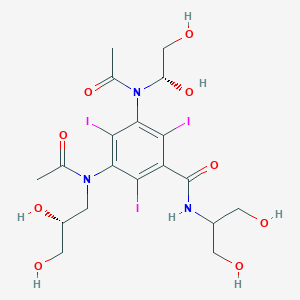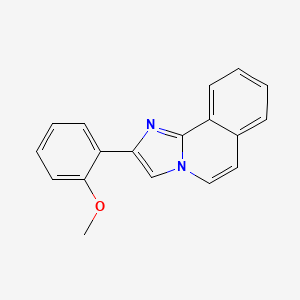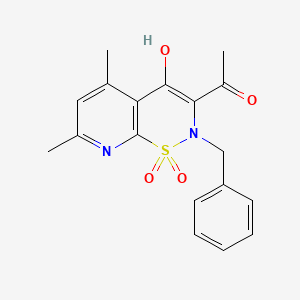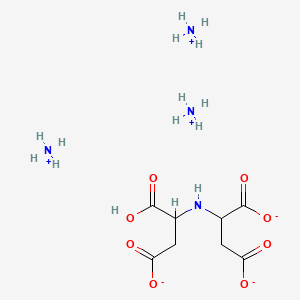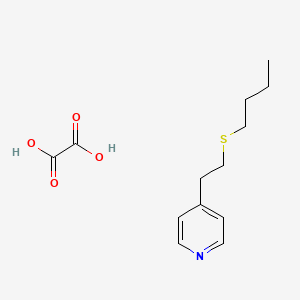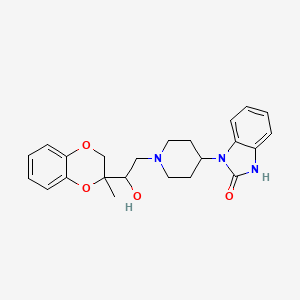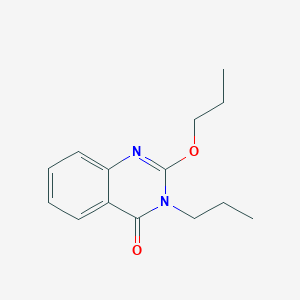
2-Propoxy-3-propyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxy-3-propyl-4(3H)-quinazolinone is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-3-propyl-4(3H)-quinazolinone typically involves the condensation of appropriate aniline derivatives with orthoesters or formamides under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures. Specific details for the industrial production of this compound would require further research.
化学反应分析
Types of Reactions
2-Propoxy-3-propyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: The propoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a chemical intermediate.
作用机制
The mechanism of action of 2-Propoxy-3-propyl-4(3H)-quinazolinone would depend on its specific biological activity. Generally, quinazolinone derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 2-Propoxy-3-methyl-4(3H)-quinazolinone
- 2-Propoxy-3-ethyl-4(3H)-quinazolinone
- 2-Propoxy-3-butyl-4(3H)-quinazolinone
Uniqueness
2-Propoxy-3-propyl-4(3H)-quinazolinone may have unique properties due to the specific arrangement of its functional groups
属性
CAS 编号 |
213271-86-4 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
2-propoxy-3-propylquinazolin-4-one |
InChI |
InChI=1S/C14H18N2O2/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
UQWLSCVKSAZQLB-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





